molecular formula C14H14O B042549 4-Methylbenzhydrol CAS No. 1517-63-1

4-Methylbenzhydrol

Cat. No. B042549
CAS RN: 1517-63-1
M. Wt: 198.26 g/mol
InChI Key: IHASOVONMUHDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzhydrol is a chemical compound that is part of various research studies due to its importance in synthetic organic chemistry. It serves as a precursor or intermediate in the synthesis of various complex molecules, including polymers, pharmaceuticals, and other organic compounds.

Synthesis Analysis

The synthesis of 4-Methylbenzhydrol derivatives involves several chemical reactions and methodologies. For instance, a series of nickel(II) dibromide complexes derived from 2,6-dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-methylbenzenamines showed very high activity for ethylene polymerization, demonstrating the versatility of 4-Methylbenzhydrol derivatives in catalysis (Liu et al., 2011).

Scientific Research Applications

  • Solid Phase Synthesis of Glycopeptides : 4-Methoxybenzhydryl bromide resin, related to 4-Methylbenzhydrol, is used as a scaffold in the synthesis of glycopeptides, resulting in high yield reactions (Tselios et al., 2008).

  • Cosmetics and Personal-Care Products : Methyl 4-hydroxybenzoate, commonly known as methyl paraben and similar in structure to 4-Methylbenzhydrol, is used as an anti-microbial agent in cosmetics, personal-care products, and as a food preservative (Sharfalddin et al., 2020).

  • Catalysis in Suzuki Coupling and Alcohol Oxidation Reactions : Bulky 2,6-dibenzhydryl-4-methylaniline complexes, which are closely related to 4-Methylbenzhydrol, are efficient catalysts for Suzuki coupling and alcohol oxidation reactions (Saxena & Murugavel, 2017).

  • Oxidation to Ketones, Carboxylic Acids, or Aldehydes : 4-Methylbenzhydrol is oxidized efficiently to ketones, carboxylic acids, or aldehydes using H2O2 as an oxidant, catalyzed by AlCl3 at 45°C in acetonitrile (Lei & Wang, 2008).

  • Estrogenic Activity : 4-Methylbenzhydrol can induce estrogen receptor activity, although its estrogenic effects are limited by its low potency compared to other substances like phytoestrogens and camphor (Mueller et al., 2003).

  • Synthesis of Hydrocarbons : The synthesis of hydrocarbons using phenyllithium, which involves compounds related to 4-Methylbenzhydrol, demonstrates that ring strain can lead to the formation of diradicals (Wittig, 1980).

  • Disruption of Gonadal Axis : Prenatal administration of 4-Methylbenzhydrol derivatives can disrupt the gonadal axis in a sexually dimorphic mode, affecting physiological sexual differences in gonadotrophin secretion and hypothalamic control mechanisms (Carou et al., 2009).

  • Chirality in UV Filters : 4-Methylbenzhydrol, as a chiral UV filter, can exist as both cis-(Z)- and trans-(E)-isomers, both of which are chiral (Buser et al., 2005).

  • Solid Support for Peptide Synthesis : MBHA resin, which contains a structure similar to 4-Methylbenzhydrol, is widely used as a solid support for the synthesis of carboxamides or peptide C-terminal amides (Lee et al., 2008).

  • Bioaccumulation in Marine Food Webs : Methyl paraben, similar to 4-Methylbenzhydrol, shows considerable bioaccumulation and biomagnification in a marine food web (Xue et al., 2017).

Safety And Hazards

The safety data sheet for 4-Methylbenzhydrol indicates that it is harmful to aquatic life and can have long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . It is also recommended to ensure adequate ventilation, wear personal protective equipment/face protection, and avoid getting the chemical in eyes, on skin, or on clothing .

properties

IUPAC Name

(4-methylphenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHASOVONMUHDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871846
Record name Benzenemethanol, 4-methyl-.alpha.-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzhydrol

CAS RN

1517-63-1
Record name 4-Methylbenzhydrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1517-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-methyl-alpha-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzhydrol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5324
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanol, 4-methyl-.alpha.-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanol, 4-methyl-.alpha.-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-p-tolylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.701
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylbenzhydrol
Reactant of Route 2
Reactant of Route 2
4-Methylbenzhydrol
Reactant of Route 3
Reactant of Route 3
4-Methylbenzhydrol
Reactant of Route 4
Reactant of Route 4
4-Methylbenzhydrol
Reactant of Route 5
Reactant of Route 5
4-Methylbenzhydrol
Reactant of Route 6
Reactant of Route 6
4-Methylbenzhydrol

Citations

For This Compound
90
Citations
YL Zhu, P Guo, YP Yang, XY Ran, C Liu… - New Journal of …, 2023 - pubs.rsc.org
… 1/6-em)] 580 plates m −1 for 4-methylbenzhydrol) under a low column back pressure (5–9 bar… time and peak area for repeated separation of 4-methylbenzhydrol (n = 5) were 0.45% and …
Number of citations: 1 pubs.rsc.org
M Hulce, DW Marks - Journal of chemical education, 2001 - ACS Publications
Organic-solvent-free oxidations of alcohols using aqueous hydrogen peroxide in the presence of sodium tungstate and phase-transfer catalysts provide a general, safe, simple, and cost-…
Number of citations: 48 pubs.acs.org
Z Lei, R Wang - Catalysis Communications, 2008 - Elsevier
… The results obtained from this study also indicate that the system oxidizes benzhydrol, substituted benzhydrol such as 4-methylbenzhydrol and 4,4′-dimethoxybenzhydrol to the …
Number of citations: 28 www.sciencedirect.com
JH Lamneck Jr - Journal of the American Chemical Society, 1954 - ACS Publications
The ortho-and para-monobromo derivatives of propyl-, isopropyl-, butyl-, isobutyl-and r-butylbenzenes were prepared by direct bromination and purified to a state of purity of over 99 …
Number of citations: 28 pubs.acs.org
PE Gordon, AJ Fry - Tetrahedron Letters, 2001 - Elsevier
… Reduction of 4-methylbenzhydrol (representative reaction): Iodine (1.00 g; 4.0 mmol), 4-methylbenzhydrol (0.79 g; 4.03 mmol), and acetic acid (25 mL) were stirred under nitrogen in a …
Number of citations: 67 www.sciencedirect.com
JH Lamneck Jr, PH Wise - Journal of the American Chemical …, 1954 - ACS Publications
Methods of synthesis and purification are described for the 2-, 3-and 4-methyldiphenylmethanes and for both geometrical isomers of the corresponding methyldicyclohexylmethanes. …
Number of citations: 23 pubs.acs.org
KG Rutherford, OA Mamer - The Journal of Organic Chemistry, 1966 - ACS Publications
… It is rather surprising that 4-methylbenzhydrol gave a better yield of ketone than did benzhydrol. Interestingly, Arnett3 found that both of these compounds gave a nearly quantitative …
Number of citations: 2 pubs.acs.org
M Almaghrabi, Y Bolshan - ChemistrySelect, 2022 - Wiley Online Library
… Using the optimized conditions, 4-methylbenzhydrol product 3 a was obtained in 84 % yield. Electron-rich 4-methoxybenzhydrol and electron-poor 4-chlorobenzhydrol reacted to give 3 …
M Alvaro, H Garcı́a, A Sanjuán, M Esplá - Applied Catalysis A: General, 1998 - Elsevier
… Diffuse reflectance spectrum (plotted as the inverse of the reflectivity, 1/R) of a HY catalyst used for the reaction of 4-methylbenzhydrol with triphenylmethane. The maxima at 425 and …
Number of citations: 22 www.sciencedirect.com
R Stewart, F Banoo - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
… First, a careful examination of the products of the oxidation of 4-methylbenzhydrol revealed no trace of 4-methylphenol. It seems unlikely that a hydride shift would be that much more …
Number of citations: 21 cdnsciencepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.